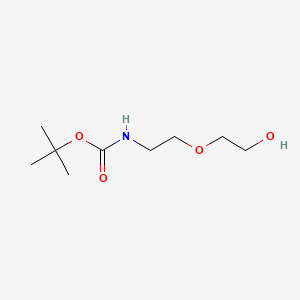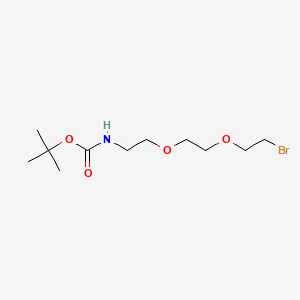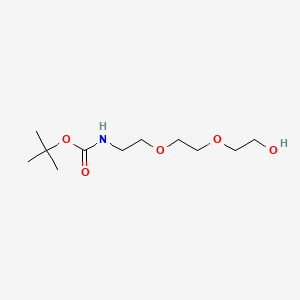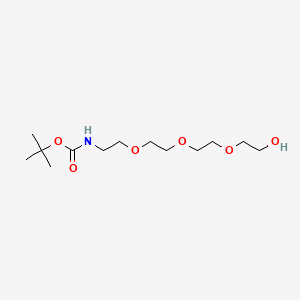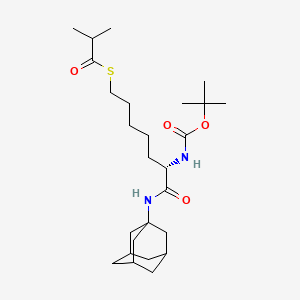
O-3M3FBS
Vue d'ensemble
Description
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de l'O-3M3FBS, en mettant l'accent sur six applications uniques :
Recherche en neurosciences
L'this compound est utilisé comme un activateur de la phospholipase C (PLC) dans les cellules neuronales, ce qui améliore l'activité de production de superoxyde et augmente la concentration de calcium, ce qui est crucial pour l'étude des processus neurophysiologiques et des maladies .
Pharmacologie
Dans des études pharmacologiques, l'this compound s'est avéré induire des vomissements en activant les noyaux émétiques dans le tronc cérébral, ce qui est important pour comprendre et développer des traitements contre la nausée et les vomissements .
Signalisation cellulaire
En tant qu'activateur de la PLC, l'this compound stimule la production de superoxyde, l'augmentation du calcium cytoplasmique et la formation d'inositol phosphate dans les cellules humaines, offrant ainsi des informations sur les voies de signalisation cellulaire .
Recherche sur les photorécepteurs
L'this compound a été cité dans des études portant sur les photorécepteurs rétiniens, où l'activation de la PLC imite les effets de décalage de phase de la lumière sur les rythmes de la mélatonine, offrant une meilleure compréhension de la biologie circadienne .
Études sur le neuroblastome
Ce composé est utilisé dans des modèles de cellules de neuroblastome pour étudier les processus dépendants de la PLC, contribuant ainsi à la recherche sur le cancer et aux approches thérapeutiques potentielles .
Optogénétique
Bien que non directement liée à l'this compound, l'optogénétique est un domaine émergent où des composés similaires sont utilisés pour contrôler l'activité neuronale à l'aide de la lumière, ce qui pourrait être un domaine d'application future de ces activateurs de la PLC .
Mécanisme D'action
Target of Action
The primary target of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide is phospholipase C (PLC) . PLC is a key enzyme involved in cell signaling and is activated by various cell surface receptors, including G-protein coupled receptors and receptor tyrosine kinases .
Mode of Action
2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide interacts with its target, PLC, in an antagonistic manner, inhibiting inward and outward currents . It also causes an increase in intracellular calcium ([ca2+]i) in an agonistic manner .
Biochemical Pathways
The action of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide affects the phosphoinositide pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the production of two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers trigger various cellular events .
Pharmacokinetics
It is soluble in ethanol and dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide’s action include the inhibition of inward and outward currents and an increase in intracellular calcium . These effects can lead to changes in cell signaling and potentially influence various cellular functions.
Action Environment
The action, efficacy, and stability of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol and DMSO suggests that its action may be influenced by the solvent environment . .
Analyse Biochimique
Biochemical Properties
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of inward and outward currents via mechanisms independent of PLC. It acts antagonistically to inhibit these currents, while also causing an increase in intracellular calcium levels in an agonistic manner . This dual action makes it a valuable tool for studying calcium signaling pathways. The compound interacts with various enzymes and proteins, including those involved in calcium homeostasis and ion channel regulation .
Cellular Effects
The effects of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide on cellular processes are profound. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression . The compound’s ability to increase intracellular calcium levels can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. Studies have shown that it can affect the activity of ion channels and other proteins involved in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It inhibits inward and outward currents by binding to ion channels and modulating their activity independently of PLC . Additionally, the compound’s agonistic action on calcium levels involves interactions with calcium channels and other proteins that regulate calcium influx and efflux . These interactions lead to changes in enzyme activity, gene expression, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can change over time. The compound is stable under specific storage conditions, such as room temperature and protection from light . Its activity may degrade over extended periods, affecting its efficacy in long-term studies. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for varying durations, depending on the concentration and exposure time .
Dosage Effects in Animal Models
The effects of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate calcium signaling and ion channel activity without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cell death . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is involved in metabolic pathways related to calcium signaling and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium levels and ion fluxes within cells . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on ion channels and calcium signaling pathways . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, such as ion channels and calcium-regulating proteins, to modulate cellular function effectively .
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJIFRWCCSXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354377 | |
| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313981-55-4 | |
| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


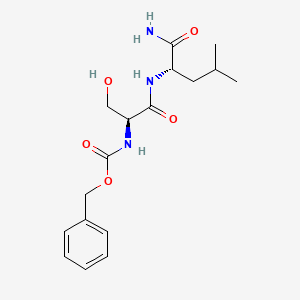
![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)
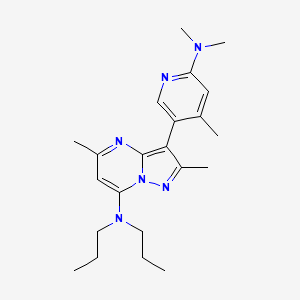
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
